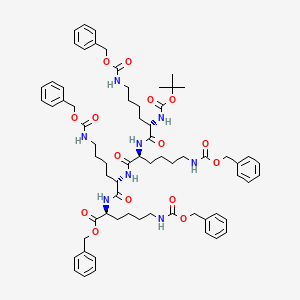

Boc-lys(Z)-lys(Z)-lys(Z)-lys(Z)-obzl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Boc-lys(Z)-lys(Z)-lys(Z)-lys(Z)-obzl” is a compound involving the use of Boc (tert-butyl carbamate) as a protecting group for amino functions . Boc protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . It is generally the first option when there is a need to protect an amino function in a synthetic project .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Chemical Reactions Analysis

Boc-protected amines and amino acids can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . The Boc group is stable towards most nucleophiles and bases .科学的研究の応用

Peptide Structure and Conformation

The peptide Boc-lys(Z)-lys(Z)-lys(Z)-lys(Z)-obzl has been studied for its structural properties and conformation in various contexts. For instance, the parallel zipper arrangement of interacting helical peptide columns was observed in a crystal structure involving a similar decapeptide, illustrating extended alpha-helices and additional NH...OC hydrogen bonding (Karle et al., 1990). Additionally, the crystal structure of a related dipeptide highlighted a trans conformation and the formation of pseudo peptide bonds (Sony et al., 2004).

Synthesis and Biological Activity

Several studies have focused on the synthesis of peptides containing lys(Z) and their biological activities. For example, the synthesis of protected peptides corresponding to human growth hormone fragments has been described, where lys(Z) played a crucial role in the peptide's structure (Chellemi, 2009). Another study involved the synthesis of Hyp3-tuftsin analogue, incorporating Z-Thr-Lys(Z)-OH, showing tuftsin-like activity (Biondi et al., 2009).

Structural Analysis and Applications

The influence of different amino acid residues on peptide conformations was examined through IR absorption spectroscopic analysis, where Lys(Z) was included among the studied residues (Narita et al., 1987). In another study, molecularly imprinted polymeric membranes bearing tetrapeptide derivative with Lys(4-Cl-Z) demonstrated selective adsorption toward certain amino acids, showcasing the utility of such structures in chiral recognition (Yoshikawa et al., 1998).

Peptide Synthesis Techniques

Advancements in peptide synthesis techniques, using compounds like Lys(Z), have been explored. For example, a study on the synthesis of somatostatin using a sequence that included Lys(Z) demonstrated an effective approach to assembling peptide sequences (Hartrodt et al., 1982). Another research highlighted the use of high-molecular-weight active esters in continuous peptide synthesis, involving a sequence with Lys(Z) (Stern et al., 1977).

Implications in Peptide Design and Modification

The role of Lys(Z) in influencing peptide design and modification has been significant. For instance, side reactions in peptide synthesis, involving compounds like Lys(Z), provided insights for structural diversification in combinatorial design (Hsieh et al., 2009). In a different context, the sonication-induced formation of coiled fibrous architectures in a dipeptide containing Lys(Z) showcased its potential for developing novel materials (Afrasiabi & Kraatz, 2013).

作用機序

将来の方向性

特性

IUPAC Name |

benzyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H88N8O15/c1-68(2,3)91-67(85)76-57(39-21-25-43-71-65(83)89-48-53-33-15-7-16-34-53)61(79)74-55(37-19-23-41-69-63(81)87-46-51-29-11-5-12-30-51)59(77)73-56(38-20-24-42-70-64(82)88-47-52-31-13-6-14-32-52)60(78)75-58(62(80)86-45-50-27-9-4-10-28-50)40-22-26-44-72-66(84)90-49-54-35-17-8-18-36-54/h4-18,27-36,55-58H,19-26,37-49H2,1-3H3,(H,69,81)(H,70,82)(H,71,83)(H,72,84)(H,73,77)(H,74,79)(H,75,78)(H,76,85)/t55-,56-,57-,58-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMZXGQHERABJL-FFWKYUIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCCNC(=O)OCC3=CC=CC=C3)C(=O)NC(CCCCNC(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CCCCNC(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](CCCCNC(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H88N8O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1257.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-lys(Z)-lys(Z)-lys(Z)-lys(Z)-obzl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-Cyclopentylidenebis[(4S)-4-phenyl-2-oxazoline]](/img/structure/B1494878.png)

![2-[(4R)-4-tert-Butyl-2-oxazoline-2-yl]pyridine](/img/structure/B1494880.png)

![5,11-Bis(phenylsulfonyl)dibenzo[a,e][8]annulene](/img/structure/B1494885.png)

![(1S,6R,8S,11R,12S,15S,16R,19S,21R)-8,19-dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-2-en-5-one](/img/structure/B1494898.png)

![1-Amino-4-[3-(2,3-dibromopropionylamino)-5-(sodiooxysulfonyl)-2,4,6-trimethylphenylamino]-9,10-dioxoanthracene-2-sulfonic acid sodium salt](/img/structure/B1494905.png)